(2-(4-Chlorophenyl)oxazol-4-yl)methanol
Description
Significance of Oxazole (B20620) Heterocycles in Medicinal Chemistry and Organic Synthesis
The oxazole nucleus, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is a cornerstone in the development of novel therapeutic agents. tandfonline.comnih.govnih.gov This versatile scaffold is present in a wide array of natural products and synthetic molecules, demonstrating a broad spectrum of biological activities. nih.govmdpi.com In medicinal chemistry, oxazole derivatives are actively investigated for their potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. tandfonline.comnih.gov The ability of the oxazole ring to participate in various non-covalent interactions allows it to bind to a wide range of enzymes and receptors in biological systems. tandfonline.comnih.gov
From a synthetic standpoint, the oxazole ring is a valuable building block. Various methods for its synthesis have been developed, including the well-known van Leusen oxazole synthesis. nih.gov The reactivity of the oxazole ring allows for further functionalization, enabling the creation of diverse molecular architectures. tandfonline.com For instance, electrophilic substitution typically occurs at the C5 position, while nucleophilic substitution is more common at the C2 position. tandfonline.com This adaptability makes oxazoles attractive intermediates for the synthesis of more complex molecules.
Rationale for Research on Substituted Oxazolylmethanols
The investigation into substituted oxazolylmethanols, such as (2-(4-Chlorophenyl)oxazol-4-yl)methanol, is driven by the principles of structure-activity relationship (SAR) in drug discovery. tandfonline.com The type and position of substituents on the oxazole core can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. tandfonline.comnih.gov
The presence of a 4-chlorophenyl group at the 2-position of the oxazole ring is a common strategy in medicinal chemistry. The chlorine atom, being an electron-withdrawing group, can alter the electronic distribution of the entire molecule, which can affect its interaction with biological targets. Furthermore, the lipophilicity introduced by the chlorophenyl group can impact the compound's ability to cross cell membranes.
The methanol (B129727) group (-CH₂OH) at the 4-position of the oxazole ring introduces a hydrophilic and reactive functional group. The hydroxyl group can act as a hydrogen bond donor and acceptor, which is crucial for binding to many biological macromolecules. nih.gov It also provides a handle for further synthetic modifications, allowing for the creation of a library of related compounds with potentially enhanced activities. The study of such derivatives helps in understanding the SAR and in optimizing lead compounds for improved efficacy and selectivity. tandfonline.comnih.gov
Current Research Landscape of the Chemical Compound
Direct academic research focusing exclusively on this compound is limited in publicly available literature. However, its existence and potential utility can be inferred from its availability from chemical suppliers and its appearance in patent literature. The compound is identified by the CAS Number 22087-22-5 . bldpharm.comfluorochem.co.uk
Patents associated with a structurally similar compound, (2-(4-chlorophenyl)-5-methyloxazol-4-yl)methanol (B1369627) (CAS No. 109544-17-4), suggest a potential application in the pharmaceutical industry, specifically in the context of cyanotriazole compounds for pharmaceutical use. chiralen.com This suggests that this compound may serve as a key intermediate in the synthesis of more complex, biologically active molecules.
The synthesis of analogous structures, such as [2-(4-Chlorophenyl)-1,3-selenazol-4-yl]methanol, has been reported in the literature. nih.gov The synthetic route for this selenazole analogue involved the hydrolysis of the corresponding 4-chloromethyl derivative, a method that could potentially be adapted for the synthesis of the title oxazole compound. nih.gov Characterization data for this similar compound provides a reference point for the expected properties of this compound.
While dedicated studies on its biological activity are not readily found, the broader research on substituted oxazoles suggests that it could be a candidate for screening in various biological assays, including as an anticancer, antibacterial, or anti-inflammatory agent. nih.govbenthamscience.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHOGFAVNUIRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Chemical Reactivity and Transformations
Reactions Involving the Oxazole (B20620) Nucleus
The oxazole ring is an electron-deficient heterocycle, which significantly influences its reactivity. Its chemistry is characterized by a general resistance to electrophilic substitution and a susceptibility to nucleophilic attack at specific positions, often leading to ring-opening. wikipedia.org
The 4-chlorophenyl group attached to the oxazole ring at the C2 position is subject to electrophilic aromatic substitution. The reactivity of this phenyl ring is influenced by two competing factors: the directing effect of the chlorine atom and the electronic effect of the oxazole ring. Chlorine is an ortho-, para-directing yet deactivating substituent. Simultaneously, the electron-withdrawing nature of the 2-oxazolyl group further deactivates the phenyl ring towards electrophilic attack.
Consequently, forcing conditions are typically required to achieve substitution. When reactions do occur, the electrophile is directed to the positions ortho to the chlorine atom (C3' and C5' of the phenyl ring), as the para position is blocked by the oxazolyl substituent.
Table 1: Expected Electrophilic Aromatic Substitution Reactions
| Reaction Type | Typical Reagents | Expected Product Position | Notes |
| Nitration | HNO₃ / H₂SO₄ | 3'-nitro | Requires harsh conditions due to deactivation by both chloro and oxazolyl groups. |
| Halogenation | Br₂ / FeBr₃ | 3'-bromo | The deactivating nature of the ring system necessitates a Lewis acid catalyst. |
| Sulfonation | Fuming H₂SO₄ | 3'-sulfonic acid | Reaction is often reversible and requires high temperatures. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 3'-acyl | Generally very difficult due to the strong deactivation of the aromatic ring. researchgate.net |
The oxazole ring itself is generally resistant to nucleophilic substitution unless a suitable leaving group is present. tandfonline.comsemanticscholar.org The order of reactivity for the carbon atoms in the oxazole ring towards nucleophiles is C2 > C5 > C4. brainly.in The C2 position is the most electron-deficient due to the adjacent oxygen and nitrogen atoms, making it the primary site for nucleophilic attack. pharmaguideline.comcutm.ac.in
In the case of (2-(4-Chlorophenyl)oxazol-4-yl)methanol, the C2 position is already substituted. Nucleophilic attack on the oxazole ring, if it occurs, often results in ring cleavage rather than simple substitution. pharmaguideline.com For instance, strong bases can deprotonate the C2 position of unsubstituted oxazoles, leading to ring-opening to form an isonitrile, but this is not applicable here. wikipedia.orgnoteskarts.com Reaction with nucleophiles like ammonia (B1221849) or formamide (B127407) can cleave the oxazole ring, potentially leading to the formation of an imidazole (B134444) derivative. pharmaguideline.com
The nitrogen atom at the 3-position of the oxazole ring possesses a lone pair of electrons in an sp² hybrid orbital, similar to pyridine (B92270). tandfonline.com This makes it basic and nucleophilic, allowing it to react with electrophiles such as alkylating and acylating agents. tandfonline.compharmaguideline.com
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of N-alkyloxazolium salts, which are quaternary ammonium (B1175870) compounds. pharmaguideline.comcutm.ac.in This transformation introduces a positive charge into the heterocyclic ring, significantly altering its electronic properties and reactivity.
N-Acylation: Acylating agents, such as acid chlorides or anhydrides, can react at the N-3 position to form N-acyloxazolium salts. tandfonline.comsemanticscholar.org These intermediates are highly reactive and can be used in subsequent transformations.
Table 2: N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Methyl Iodide (CH₃I) | 3-Methyl-(2-(4-chlorophenyl)oxazol-4-yl)methanolium Iodide |
| N-Acylation | Acetyl Chloride (CH₃COCl) | 3-Acetyl-(2-(4-chlorophenyl)oxazol-4-yl)methanolium Chloride |
Transformations of the Methanol (B129727) Side Chain
The primary alcohol of the methanol group at the C4 position is a versatile functional handle for a variety of chemical transformations.
The hydroxyl group can be readily converted into esters and ethers through standard synthetic protocols.
Esterification: This can be achieved through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is an equilibrium-driven process. masterorganicchemistry.com Alternatively, for higher yields and milder conditions, the alcohol can be reacted with more reactive carboxylic acid derivatives like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine. Various coupling reagents can also facilitate ester formation directly from carboxylic acids. organic-chemistry.org
Etherification: The formation of an ether can be accomplished via the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide. Alkylation can also be performed under various other conditions, for example, using dimethyl sulfate. caltech.edunih.gov
Table 3: Esterification and Etherification of the Methanol Side Chain
| Reaction | Reagent System | Product Functional Group |
| Fischer Esterification | Acetic Acid, H₂SO₄ (cat.) | Acetate Ester |
| Acylation | Acetyl Chloride, Pyridine | Acetate Ester |
| Williamson Ether Synthesis | 1. NaH; 2. Methyl Iodide | Methyl Ether |
The primary alcohol can also be converted into nitrogen-containing functional groups such as amides and amines, though these transformations are often more complex than esterification.
Amidation: A direct conversion of the alcohol to an amide can be achieved by reacting it with an amine in the presence of specific catalysts. Ruthenium N-heterocyclic carbene complexes, for example, can catalyze the coupling of primary alcohols and amines to form amides, with the reaction proceeding through the in-situ formation of an aldehyde intermediate. nih.gov A more traditional, multi-step approach involves first oxidizing the alcohol to a carboxylic acid and then coupling it with an amine, or converting the alcohol to a leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with a nitrogen nucleophile.
Amination: The direct conversion of alcohols to primary amines using ammonia is a significant synthetic strategy. acs.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology often employs nickel, cobalt, or iridium-based catalysts. acs.orgchemsoc.org.cnresearchgate.net The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then condenses with ammonia to form an imine. The borrowed hydrogen then reduces the imine to the primary amine, regenerating the catalyst and producing water as the only byproduct. acs.org
Intermolecular Reaction Dynamics
The intermolecular reactivity of this compound is governed by the interplay of its key functional groups: the hydroxyl moiety, the oxazole ring, and the chlorophenyl substituent. These groups dictate the compound's ability to engage in a variety of intermolecular transformations, including nucleophilic and electrophilic interactions, as well as non-covalent associations that influence its solid-state structure.
Non-Covalent Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
In the crystalline state, molecules of structurally similar compounds, such as the selenium analogue [2-(4-Chlorophenyl)-1,3-selenazol-4-yl]methanol, demonstrate the formation of dimers through intermolecular hydrogen bonds. nih.govresearchgate.net The hydroxyl group's proton acts as a hydrogen bond donor to the nitrogen atom of the selenazole ring of an adjacent molecule. nih.govresearchgate.net This O—H⋯N interaction is a primary organizing force in the solid-state assembly of these molecules. nih.gov It is highly probable that this compound engages in analogous O—H⋯N hydrogen bonding, a common motif in the supramolecular chemistry of nitrogen-containing heterocyclic alcohols.
Table 1: Hydrogen-Bond Geometry for [2-(4-Chlorophenyl)-1,3-selenazol-4-yl]methanol Data derived from the crystallographic study of the selenium analogue and is presented as a model for the potential interactions of this compound.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| O1—H1···N1 | 0.82 | 2.07 | 2.891 | 174 |
| Source: Cui, J., Li, C., & Qiao, Y. (2012). [2-(4-Chlorophenyl)-1,3-selenazol-4-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3458. nih.gov |
Reactions Involving the Hydroxyl Group
The primary alcohol functional group in this compound is a key site for a variety of intermolecular reactions. It can act as a nucleophile or be activated to react with nucleophiles.
Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids, acyl chlorides, or anhydrides under appropriate catalytic conditions to form the corresponding esters. Similarly, etherification reactions, such as the Williamson ether synthesis, can be employed to introduce a variety of alkyl or aryl groups, yielding ethers. These transformations are fundamental in modifying the lipophilicity and steric profile of the molecule.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (2-(4-chlorophenyl)oxazol-4-yl)carbaldehyde, or further to the carboxylic acid, 2-(4-chlorophenyl)oxazole-4-carboxylic acid, using a range of oxidizing agents. The choice of oxidant allows for selective conversion to either the aldehyde or the carboxylic acid. For instance, a patented method for a similar pyridyl methanol derivative utilizes potassium permanganate (B83412) for oxidation. google.com
Reactivity of the Oxazole Ring
The oxazole ring, while aromatic, can participate in several types of intermolecular reactions, particularly with strong electrophiles or in cycloaddition processes. Its reactivity is influenced by the electron-withdrawing nature of the 4-chlorophenyl group at the C2 position.
Electrophilic Substitution: While the oxazole ring is generally less reactive towards electrophilic substitution than benzene (B151609), reactions can occur under forcing conditions. The substitution pattern is dictated by the electron density of the ring atoms.
Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, particularly with reactive dienophiles. This reactivity provides a pathway to more complex polycyclic structures. The reaction often involves the oxazole ring opening and subsequent rearrangement.
Formation of Derivatives: The core oxazole structure can be synthesized through various routes, including the cyclization of precursors. For example, related oxazole derivatives can be formed via the intramolecular cyclodehydration of N-acyl-α-amino ketones. mdpi.com Once formed, the oxazole moiety can be a stable scaffold for further functionalization. The synthesis of related heterocyclic systems like isoxazoles often involves [3+2] cycloaddition reactions, highlighting a common strategy for forming five-membered heterocyclic rings. biolmolchem.com
Table 2: Potential Intermolecular Reactions and Products This table outlines plausible reactions based on the functional groups of this compound and general principles of heterocyclic chemistry.
| Reactant | Reagent/Conditions | Product | Reaction Type |
| This compound | Acetic Anhydride (B1165640), Pyridine | (2-(4-Chlorophenyl)oxazol-4-yl)methyl acetate | Esterification |
| This compound | Sodium Hydride, then Methyl Iodide | 4-(Methoxymethyl)-2-(4-chlorophenyl)oxazole | Etherification (Williamson) |
| This compound | Pyridinium (B92312) Chlorochromate (PCC) | (2-(4-Chlorophenyl)oxazol-4-yl)carbaldehyde | Oxidation |
| This compound | Potassium Permanganate | 2-(4-Chlorophenyl)oxazole-4-carboxylic acid | Oxidation |
Biological Activity and Pharmacological Potential
Antimicrobial Activity Investigations
Comprehensive searches of scientific literature and chemical databases were conducted to ascertain the antimicrobial properties of (2-(4-Chlorophenyl)oxazol-4-yl)methanol. While research exists on the antimicrobial effects of various derivatives of chlorophenyl-oxazole structures, specific data on the parent compound this compound is not available in the reviewed literature.
Antibacterial Efficacy Studies
A review of published studies did not yield specific data concerning the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacteria. Consequently, information regarding its minimum inhibitory concentration (MIC) or specific spectrum of activity is not available.
Antifungal Efficacy Studies (e.g., C. albicans)
There is no specific information in the available scientific literature detailing the antifungal efficacy of this compound. Studies focusing on its activity against fungal pathogens such as Candida albicans or other species have not been identified.
Antibiofilm Properties
Investigations into the potential of this compound to inhibit or disrupt microbial biofilm formation have not been reported in the reviewed scientific literature. Therefore, its properties as an antibiofilm agent remain uncharacterized.
Enzyme Inhibition Studies
The potential for this compound to act as an inhibitor of various enzyme systems is a key area of pharmacological interest. However, specific research on this compound is limited.
Kinase Inhibition Potential
There are no available studies in the scientific literature that specifically evaluate the kinase inhibition potential of this compound. Research has been conducted on related heterocyclic structures, but data for this particular compound is absent.
Lipoxygenase (LOX) Inhibition
A search of pharmacological and chemical literature did not uncover any studies specifically investigating the inhibitory activity of this compound against lipoxygenase (LOX) enzymes.
As no specific experimental data for the biological activities of this compound were found in the reviewed literature, data tables for antibacterial, antifungal, antibiofilm, kinase inhibition, or lipoxygenase inhibition activities could not be generated.
Carboxylesterase Inhibition (e.g., Notum)
There is no available research data to suggest that this compound has been evaluated as an inhibitor of the carboxylesterase Notum. While the inhibition of Notum is a recognized therapeutic strategy for modulating Wnt signaling in diseases like cancer and osteoporosis, studies have focused on other chemical scaffolds. nih.govnih.govucl.ac.uksemanticscholar.org Potent Notum inhibitors that have been identified and studied include compounds such as LP-922056, ABC99, and various N-acyl indolines. nih.govsemanticscholar.org However, this compound is not mentioned in this context.
Anti-Inflammatory Activities
A review of available data shows no specific studies on the anti-inflammatory properties of this compound. While structurally related compounds, such as certain thiazolotriazoles and the drug benoxaprofen (B1668000) (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), have been evaluated for anti-inflammatory effects, this specific compound has not been a subject of such research. nih.govconnectjournals.com
Anticancer and Antiproliferative Investigations
There is no evidence in the searched literature of this compound being investigated for anticancer or antiproliferative effects. The field of oncology research includes studies on various heterocyclic compounds, including some oxazole (B20620) derivatives, for their potential to inhibit cancer cell growth. nih.gov For instance, research on a complex estrone (B1671321) derivative containing a 2-(4-chlorophenyl) group showed that this moiety was important for its antineoplastic activity against cervical cancer cells, but this compound is structurally distinct and significantly more complex. mdpi.com No data is available for this compound itself.
Other Reported Biological Effects (e.g., Antianxiety, Antidiabetic)
No published studies were identified that report on the antianxiety or antidiabetic potential of this compound. Research into these therapeutic areas has explored other classes of heterocyclic compounds, but this specific molecule has not been included in those investigations. nih.gov
Mechanism of Action Elucidation
Given the absence of reported biological activities for this compound, no research into its mechanism of action has been published. The mechanism of action is typically investigated only after a compound has demonstrated a specific biological effect. While mechanisms for related compounds or general classes have been explored, such as the interaction of a pyridinyl analogue with cytochrome P450 enzymes, this information cannot be attributed to this compound.
Structure Activity Relationship Sar Studies and Molecular Design
Impact of the 4-Chlorophenyl Moiety on Biological Activity and Binding Affinity
The presence and position of the chloro substituent on the phenyl ring are critical determinants of the biological activity of (2-(4-Chlorophenyl)oxazol-4-yl)methanol and its analogs. The 4-chloro substitution is a common feature in many biologically active compounds, often enhancing potency and influencing pharmacokinetic properties.
Research on related structures, such as 2-tert-Butyl-4-(4-chlorophenyl)oxazole, has highlighted the significance of the 4-chlorophenyl group for potent biological activity. d-nb.info In a series of 2-phenol-4-chlorophenyl-6-aryl pyridines, compounds with an ortho- or para-chlorophenyl group at the 4-position of the central pyridine (B92270) ring exhibited stronger topoisomerase II inhibitory activity compared to those with a meta-chlorophenyl substituent, underscoring the importance of the chlorine's position for selective biological action. nih.gov This suggests that the electronic and steric properties imparted by the chlorine atom at the para position of the phenyl ring in this compound are likely crucial for its binding affinity to specific biological targets.
Furthermore, studies on 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues have shown that the 4-chlorophenyl moiety contributes significantly to their anticancer activity. hilarispublisher.com Molecular docking studies of these compounds revealed that the 4-chlorophenyl group is often oriented towards key amino acid residues within the active site of enzymes like EGFR tyrosine kinase, suggesting a direct role in target engagement. hilarispublisher.com The substitution pattern on the phenyl ring in oxazole (B20620) derivatives plays a pivotal role in defining their biological activities, which can range from antimicrobial to anticancer effects. nih.gov
Table 1: Impact of Phenyl Ring Substitution on Biological Activity of Related Oxazole Derivatives
| Compound/Analog Series | Substitution | Observed Biological Effect | Reference |
| 2-tert-Butyl-4-(4-chlorophenyl)oxazole | 4-Chlorophenyl | Potent antibacterial activity | d-nb.info |
| 2-Phenol-4-(chlorophenyl)-6-aryl pyridines | ortho- or para-Chlorophenyl | Stronger topoisomerase II inhibition | nih.gov |
| 2-(4-Chlorophenyl)-5-aryl-1,3,4-oxadiazoles | 4-Chlorophenyl | Anticancer activity | hilarispublisher.com |
Role of the Oxazole Ring System in Receptor Binding
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This ring system is a key structural motif in numerous natural products and synthetic molecules with a wide array of biological activities. nih.govnih.gov Its unique physicochemical properties, including its ability to participate in various non-covalent interactions, make it a valuable scaffold in drug discovery. nih.govmdpi.com
The substitution pattern on the oxazole ring itself is a critical factor in determining the biological response. d-nb.info For instance, in a series of 2,4,5-trisubstituted oxazole derivatives investigated as aquaporin-4 inhibitors, the nature and position of the substituents on the oxazole core were found to be crucial for their activity. nih.gov The oxazole scaffold's ability to present substituents in a defined spatial arrangement is fundamental to its role in mediating biological effects.
Influence of the Methanol (B129727) Group and its Derivatizations on Activity
The methanol group at the 4-position of the oxazole ring in this compound introduces a critical functional group that can significantly influence the compound's biological activity and pharmacokinetic properties. The hydroxyl group of the methanol moiety can act as both a hydrogen bond donor and acceptor, enabling strong interactions with receptor sites.
Derivatization of this methanol group offers a strategic avenue for modulating the compound's properties. For example, conversion of the alcohol to an ether or an ester can alter its lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. In a study of 2-aryl-4-oxazolylmethoxy benzylglycines, the methoxy (B1213986) group, derived from the conceptual methanol precursor, played a key role in the molecule's interaction with PPARα. researchgate.net
Furthermore, replacing the methanol group with other functionalities, such as an amine or a carboxylic acid, can introduce new interaction points with the target receptor, potentially leading to enhanced potency or altered selectivity. The synthesis of 2-phenyl-oxazole-4-carboxamide derivatives, where the methanol is conceptually oxidized and amidated, led to potent apoptosis inducers. nih.gov This highlights the importance of the substituent at the 4-position and the potential for generating diverse biological activities through its modification.
Table 2: Potential Derivatizations of the Methanol Group and Their Predicted Impact
| Derivatization | Potential Impact on Properties |
| Ether formation | Increased lipophilicity, altered ADME profile |
| Ester formation | Prodrug potential, modified solubility |
| Oxidation to aldehyde or carboxylic acid | Introduction of new hydrogen bonding capabilities |
| Replacement with an amine | Introduction of a basic center, potential for salt formation |
Strategic Modifications of the Oxazole Scaffold for Enhanced Potency and Selectivity
Strategic modifications of the this compound scaffold are essential for optimizing its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. These modifications can be directed at any of the three key components: the 4-chlorophenyl moiety, the oxazole ring, or the methanol group.
One common strategy involves the exploration of different substituents on the phenyl ring. While the 4-chloro group is often beneficial, introducing other halogens (e.g., fluorine, bromine) or small alkyl or alkoxy groups can fine-tune the electronic and steric properties of the molecule, potentially leading to improved interactions with the target. d-nb.info
As discussed previously, derivatization of the methanol group at the 4-position is a highly effective strategy. Converting the alcohol to various esters, ethers, or amides can significantly impact the compound's physicochemical properties and its ability to interact with specific biological targets. For instance, the synthesis of oxazolo[3,4-a]pyrazine derivatives from related oxazole precursors has led to the discovery of potent neuropeptide S receptor antagonists.
Comparative SAR with Structural Analogs (e.g., Thiazoles, Isoxazoles, Triazoles)
Thiazoles: Thiazole (B1198619) rings are often considered bioisosteres of oxazoles. In a systematic review comparing the antiproliferative activity of thiazole and oxazole derivatives, thiazole-containing compounds were frequently identified as promising candidates. researchgate.net In a study on 4-substituted methoxybenzoyl-aryl-thiazole analogues, the thiazole ring was found to be a crucial component for potent anticancer activity. nih.gov However, in another study on sulindac (B1681787) analogs, the replacement of an amide linkage with more rigid oxazole or thiazole groups generally decreased activity, though some derivatives showed comparable potency. mdpi.com
Isoxazoles: Isoxazoles, with the nitrogen and oxygen atoms adjacent to each other, present a different electronic and steric profile compared to oxazoles. In the development of antiparasitic agents, isoxazole-triazole bis-heterocyclic compounds have shown significant activity. researchgate.net SAR studies on isoxazole (B147169) derivatives have revealed that specific substitution patterns are crucial for their biological effects. For instance, in a series of isoxazole analogs of neolignans, the presence of trimethoxy groups was found to be necessary for antileishmanial activity. researchgate.net
Triazoles: Triazoles, containing three nitrogen atoms, offer different hydrogen bonding possibilities compared to oxazoles. In the development of inhibitors for the annexin (B1180172) A2–S100A10 protein interaction, 3,4,5-trisubstituted 4H-1,2,4-triazoles were identified as moderately potent inhibitors. nih.gov The substitution pattern on the triazole ring was found to be critical for potency.
Table 3: Comparative Biological Activities of Heterocyclic Analogs
| Heterocyclic Ring | Key SAR Observation | Reference |
| Thiazole | Often leads to potent antiproliferative agents. | researchgate.net |
| Isoxazole | Specific substitution patterns are critical for activity (e.g., antiparasitic). | researchgate.net |
| Triazole | Substitution pattern on the ring is crucial for inhibitory potency. | nih.gov |
The comparative analysis of these heterocyclic analogs underscores the subtle yet significant impact that the choice of the five-membered ring has on the biological activity of the resulting compounds.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For derivatives containing the 4-chlorophenyl-oxazole scaffold, docking studies have been instrumental in elucidating potential biological targets and mechanisms of action. nih.govresearchgate.net
While specific docking studies on (2-(4-Chlorophenyl)oxazol-4-yl)methanol are not extensively documented in publicly available literature, research on analogous structures, such as 1,2,4-oxadiazole (B8745197) and pyrazole (B372694) derivatives, provides a framework for understanding its potential interactions. nih.govnih.gov These studies typically involve docking the ligand into the binding pockets of various enzymes, such as kinases, carbonic anhydrases, or microbial enzymes, to assess its inhibitory potential. nih.govneliti.com The process involves generating multiple conformations of the ligand and scoring them based on their steric and electrostatic complementarity to the active site. researchgate.net
A key outcome of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). This value estimates the strength of the interaction between the ligand and its target protein, with more negative values indicating a stronger, more favorable interaction. For instance, in studies of related pyrazole-carboxamides targeting carbonic anhydrase receptors, the most active compounds showed strong binding affinities, suggesting potent inhibition. nih.gov Similarly, computational studies on TIM-3 inhibitors identified compounds with MMGBSA binding free energy scores as low as -69.35 kcal/mol, indicating very stable binding. nih.gov
These predictions are crucial for prioritizing compounds for further experimental testing. The binding affinity is calculated using scoring functions that account for various energetic contributions, including van der Waals forces, electrostatic interactions, and the energy penalty of desolvation upon binding.
Table 1: Predicted Binding Affinities for Structurally Related Heterocyclic Compounds
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Pyrazole-Carboxamide Derivative | Carbonic Anhydrase II | -8.5 to -9.5 |
| 1,2,4-Oxadiazole Derivative | E. coli FabH | -7.8 |
| Triazole-based Inhibitor | TIM-3 | -64.50 to -69.35 (MMGBSA) |
Note: Data is compiled from studies on analogous compounds to illustrate typical predicted values. nih.govneliti.comnih.gov
Beyond predicting affinity, docking simulations provide a detailed 2D and 3D view of the specific intermolecular interactions that stabilize the ligand-protein complex. These non-covalent interactions are fundamental to molecular recognition. rsc.orgnih.gov
Hydrogen Bonds: The hydroxyl (-OH) group and the nitrogen and oxygen atoms in the oxazole (B20620) ring of this compound are potential hydrogen bond donors and acceptors. Docking studies on similar molecules frequently show crucial hydrogen bonds with amino acid residues like threonine, histidine, or lysine (B10760008) in the active site. nih.gov These interactions are highly directional and significantly contribute to binding specificity.
Pi-Pi Stacking: The 4-chlorophenyl ring and the oxazole ring are aromatic systems capable of engaging in π-π stacking interactions with aromatic residues of the target protein, such as phenylalanine, tyrosine, or tryptophan. nih.govresearchgate.net These interactions, where the aromatic rings stack face-to-face or in an offset manner, are vital for the stability of many protein-ligand complexes.
Hydrophobic Interactions: The chlorophenyl group can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket, further anchoring the ligand.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations are employed to determine optimized molecular geometry, electronic properties, and spectroscopic features. irjweb.comresearchgate.net
DFT studies typically use functionals like B3LYP combined with a basis set (e.g., 6-311G++) to solve the Schrödinger equation. irjweb.com Key analyses include:
Geometry Optimization: Predicting the most stable 3D conformation of the molecule by finding the lowest energy structure. researchgate.net
Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. irjweb.commdpi.com A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is useful for predicting how the molecule will interact with other species.
Natural Bond Orbital (NBO) Analysis: Investigating charge transfer and intramolecular delocalization interactions, which contribute to molecular stability. nih.gov
Table 2: Representative DFT-Calculated Parameters for an Oxazole Derivative
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.65 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.81 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference reflecting chemical reactivity | 4.84 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.42 eV |
Note: Values are based on a representative DFT study of a related oxazole derivative to illustrate the nature of the data. irjweb.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like oxazole derivatives, 3D-QSAR models can be developed to guide the design of new, more potent analogs. nih.govnih.gov
The process involves aligning a set of molecules with known activities and using statistical methods like Partial Least Squares (PLS) to build a predictive model. nih.gov The resulting 3D-QSAR models are often visualized as contour maps, which indicate regions where certain structural features are predicted to increase or decrease activity:
Steric Contours: Show where bulky groups are favored (green contours) or disfavored (yellow contours).
Electrostatic Contours: Indicate where electropositive groups (blue contours) or electronegative groups (red contours) would enhance activity.
A robust QSAR model is validated by its statistical significance, indicated by a high squared correlation coefficient (R²) and a high cross-validated correlation coefficient (q²). nih.gov For example, a 3D-QSAR study on 1,2,4-oxadiazole inhibitors yielded a model with an R² of 0.9235 and a q² of 0.6319, indicating high predictive power. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of ligand-target interactions, MD simulations provide valuable information on the stability and dynamics of the complex predicted by molecular docking. researchgate.net By simulating the complex in a solvated environment for tens or hundreds of nanoseconds, researchers can verify whether the initial binding pose is stable. researchgate.netiaea.org
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests the complex has reached equilibrium and the binding is stable.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, confirming the importance of key interactions. nih.gov
MD simulations can reveal conformational changes and interaction mechanisms that static docking cannot capture, offering a more dynamic and realistic picture of the binding event. researchgate.net
Hirshfeld Surface Analysis for Crystal Packing and Intermolecular Contacts
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in a crystal, allowing for a detailed examination of how molecules pack together. For compounds like this compound, this analysis provides insights into the forces governing its solid-state structure. nih.goviucr.org
The primary interactions identified through Hirshfeld analysis for similar chlorophenyl-azole structures include:
H···H Contacts: Typically the most abundant, representing van der Waals forces.
C···H/H···C Contacts: Indicative of C-H···π interactions.
Cl···H/H···Cl Contacts: Halogen-related interactions.
O···H/H···O Contacts: Corresponding to hydrogen bonds.
N···H/H···N Contacts: Involving nitrogen atoms in hydrogen bonding or other close contacts.
Table 3: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Related 4-Chlorophenyl-isoxazole Compound
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 48.7 |
| H···C/C···H | 22.2 |
| Cl···H/H···Cl | 8.8 |
| H···O/O···H | 8.2 |
Source: Data from a Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. nih.goviucr.org
These quantitative insights are invaluable for crystal engineering and understanding the solid-state properties of the compound. nih.gov
Applications As a Chemical Scaffold and Building Block
Intermediate in Pharmaceutical Development
The (2-(4-Chlorophenyl)oxazol-4-yl)methanol framework serves as a crucial intermediate in the synthesis of potential therapeutic agents. The oxazole (B20620) ring is a well-established pharmacophore found in numerous biologically active compounds. The presence of the 4-chlorophenyl group can enhance lipophilicity and introduce specific electronic properties, while the methanol (B129727) functional group at the 4-position offers a convenient point for chemical modification and linkage to other molecular fragments.
Derivatives of this scaffold are explored for various medicinal applications. For instance, closely related structures have been cited in patents related to the pharmaceutical use of cyanotriazole compounds, highlighting the role of this chemical family as precursors to complex therapeutic molecules. chiralen.com The synthesis of N-substituted pyrano[2,3-c]pyrazoles, which have shown potential as kinase inhibitors for anti-glioma activity, often involves precursors containing a chlorophenyl moiety. nih.gov This underscores the importance of the chlorophenyl group in building blocks for developing targeted cancer therapies. nih.gov Similarly, various thiazole (B1198619) derivatives incorporating a 4-chlorophenyl group have been synthesized and evaluated for their potential as anticancer agents, demonstrating the recurring value of this structural motif in medicinal chemistry.
Table 1: Examples of Related Structures in Pharmaceutical Research
| Compound Class | Therapeutic Target/Application |
|---|---|
| Cyanotriazole Compounds | General pharmaceutical use |
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Kinase (AKT2/PKBβ) inhibition, anti-glioma activity |
Scaffold for Novel Heterocyclic Compounds
Beyond its direct use as an intermediate, this compound functions as a foundational scaffold for constructing a diverse array of novel heterocyclic compounds. The inherent reactivity of the hydroxymethyl group allows for its conversion into other functional groups (e.g., halides, amines, esters), which can then participate in various cyclization and coupling reactions to build larger, more intricate molecular architectures.
The oxazole core itself is a robust platform for further chemical elaboration. Researchers have synthesized numerous 2,4,5-trisubstituted oxazole derivatives to explore their biological activities, such as antiproliferative effects. nih.gov The synthesis of these complex oxazoles often starts from simpler, functionalized precursors. The this compound structure provides a pre-formed, stable heterocyclic ring system, streamlining the synthetic process and allowing chemists to focus on modifying the substituents to fine-tune the molecule's properties. This approach is central to building libraries of related compounds for structure-activity relationship (SAR) studies. nih.govnih.gov
Potential as a Chiral Building Block
While this compound is an achiral molecule, it holds potential for use as a prochiral building block in asymmetric synthesis. The hydroxymethyl group serves as a handle for introducing chirality. This can be achieved through several established synthetic strategies:
Enzymatic Resolution: The alcohol can be acylated using a lipase (B570770) enzyme in the presence of an acyl donor. The enzyme selectively acylates one enantiomer of a racemic mixture that could be formed in a subsequent step, or it can selectively react with a prochiral center, allowing for the separation of chiral products.
Asymmetric Catalysis: The hydroxyl group can be oxidized to an aldehyde, which can then undergo a variety of enantioselective additions (e.g., alkylation, aldol (B89426) reaction) using chiral catalysts to set a stereocenter.
Attachment of Chiral Auxiliaries: The methanol can be used to attach a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction on the scaffold before being cleaved.
The synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivatives has been accomplished, and while not focused on chirality from this specific starting material, it demonstrates the creation of complex structures where stereocenters are often crucial for biological activity. nih.gov The broader field of organic synthesis relies heavily on the conversion of simple, achiral or racemic building blocks into enantiomerically pure compounds for pharmaceutical applications. sigmaaldrich.com
Role in Multi-Component Reactions (e.g., Ugi Reaction)
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example, widely used to generate α-acylamino amides, which can be precursors to various heterocyclic systems, including oxazoles. nih.govresearchgate.net
The Ugi reaction provides a convergent and efficient pathway to scaffolds similar to this compound. The final structure is assembled from four distinct building blocks: an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.gov By carefully selecting these components, chemists can systematically vary the substituents on the final product. For instance, a 4-chlorophenyl group could be introduced via the carboxylic acid or amine component.
A particularly relevant application is the tandem Ugi/Robinson-Gabriel reaction sequence, which has been developed for the concise synthesis of 2,4,5-trisubstituted oxazoles. nih.govresearchgate.net In this approach, the product of the Ugi reaction is designed to undergo a subsequent acid-mediated cyclodehydration to form the oxazole ring. nih.gov This methodology highlights how the core structure of substituted oxazoles can be efficiently assembled using MCRs.
Table 2: General Components of the Ugi Reaction for Oxazole Synthesis
| Ugi Reactant | Role in Forming an Oxazole Scaffold | Example Precursor for this compound Moiety |
|---|---|---|
| Amine | Provides the nitrogen atom for the α-acylamino amide intermediate. | Ammonia (B1221849) equivalent (e.g., 2,4-dimethoxybenzylamine) nih.gov |
| Carbonyl Compound | Forms the backbone and can introduce substituents. | An arylglyoxal could introduce a substituent at the 4-position. nih.gov |
| Carboxylic Acid | Introduces the acyl group and a substituent. | 4-Chlorobenzoic acid would introduce the 2-(4-chlorophenyl) group. |
| Isocyanide | Provides a carbon atom and a substituent. | Various isonitriles can be used to modify the final structure. |
This MCR-based approach offers a highly efficient and diversity-oriented route to complex oxazole libraries, demonstrating the strategic importance of such reactions in modern drug discovery and materials science. beilstein-journals.orgresearchgate.net
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the carbon and hydrogen frameworks.
¹H-NMR Spectroscopy provides information on the number, environment, and connectivity of protons. For (2-(4-Chlorophenyl)oxazol-4-yl)methanol, the proton spectrum is expected to show distinct signals corresponding to each unique proton environment. The protons on the 4-chlorophenyl ring would likely appear as two doublets in the aromatic region (typically δ 7.4-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. rsc.org The single proton on the oxazole (B20620) ring (H-5) is expected to resonate as a singlet further downfield. The methylene (B1212753) protons (-CH₂OH) adjacent to the oxazole ring would appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the δ 4.5-5.0 ppm range. The hydroxyl (-OH) proton itself would present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.
¹³C-NMR Spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The spectrum for this compound would feature signals for the six carbons of the chlorophenyl ring, the three carbons of the oxazole ring, and the single carbon of the methanol (B129727) group. The aromatic carbons would resonate in the typical δ 125-140 ppm range, with the carbon attached to the chlorine atom showing a distinct shift. The oxazole ring carbons would appear at characteristic chemical shifts, with the C=N carbon (C-2) being the most downfield. malayajournal.orgresearchgate.net The methylene carbon (-CH₂OH) would be observed in the aliphatic region, typically around δ 55-65 ppm.
Table 1: Predicted NMR Spectral Data for this compound
| Assignment | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) |
| Phenyl H (ortho to Cl) | Doublet, ~7.5 | ~129 |
| Phenyl H (meta to Cl) | Doublet, ~7.9 | ~129.5 |
| Oxazole H-5 | Singlet, ~7.8 | ~135 |
| -CH₂OH | Singlet, ~4.7 | ~58 |
| -OH | Broad Singlet, variable | - |
| Phenyl C (ipso to Oxazole) | - | ~126 |
| Phenyl C (ipso to Cl) | - | ~136 |
| Oxazole C-2 | - | ~162 |
| Oxazole C-4 | - | ~140 |
| Oxazole C-5 | - | ~135 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through analysis of fragmentation patterns. For this compound (C₁₀H₈ClNO₂), the calculated monoisotopic mass is approximately 209.02 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 209. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 211 with an intensity of about one-third of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. rsc.org
The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for such aromatic heterocyclic compounds may include the loss of small, stable molecules or radicals. researchgate.netnih.gov Potential fragmentation could involve the loss of the hydroxymethyl group (-CH₂OH), a molecule of carbon monoxide (CO) from the oxazole ring, or cleavage leading to the formation of chlorophenyl-containing fragments.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Predicted m/z | Notes |
| [M]⁺ | 209 / 211 | Molecular ion with characteristic ³⁵Cl/³⁷Cl isotope pattern. |
| [M+H]⁺ | 210 / 212 | Protonated molecule (in ESI or CI), with isotope pattern. |
| [M-CH₂OH]⁺ | 178 / 180 | Loss of the hydroxymethyl radical. |
| [C₇H₄Cl]⁺ | 111 / 113 | Chlorophenyl cation fragment. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.
A prominent, broad band would be expected in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. globalresearchonline.net Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methylene group would be just below 3000 cm⁻¹. The spectrum would also feature sharp, medium-to-strong intensity bands in the 1500-1650 cm⁻¹ region, corresponding to the C=N and C=C stretching vibrations of the oxazole and phenyl rings. mdpi.com A strong C-O stretching band from the primary alcohol would be visible in the 1050-1260 cm⁻¹ range. Finally, a band corresponding to the C-Cl stretch would be observed in the fingerprint region, typically around 700-800 cm⁻¹. mdpi.com
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3500 (Broad, Strong) |
| Aromatic C-H | C-H Stretch | 3000-3100 (Medium) |
| Aliphatic C-H (-CH₂) | C-H Stretch | 2850-2960 (Medium) |
| Oxazole/Phenyl | C=N, C=C Stretch | 1500-1650 (Medium-Strong) |
| Primary Alcohol | C-O Stretch | 1050-1260 (Strong) |
| Chloro-Aryl | C-Cl Stretch | 700-800 (Medium) |
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores such as conjugated π-systems. The this compound molecule contains a conjugated system comprising the chlorophenyl ring and the oxazole ring.
This extended conjugation allows for π → π* electronic transitions when the molecule absorbs energy in the ultraviolet region. utoronto.ca The absorption spectrum is expected to show one or more strong absorption bands, with the wavelength of maximum absorbance (λmax) typically falling within the 200-400 nm range. globalresearchonline.netresearchgate.net The exact position and intensity (molar absorptivity, ε) of the λmax are influenced by the specific arrangement of the conjugated system and the solvent used for the analysis. The presence of the chlorine atom and the hydroxyl group as auxochromes may cause minor shifts in the absorption maximum compared to an unsubstituted parent compound.
Table 4: Predicted UV-Vis Spectroscopic Data for this compound
| Chromophore System | Expected Electronic Transition | Predicted Absorption Region (λmax) |
| Chlorophenyl-Oxazole | π → π* | 250-350 nm |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.
Table 5: Representative Crystallographic Data Expected for this compound (based on analogous structures)
| Parameter | Example Data from Analogous Heterocycles |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Dihedral Angle (Phenyl-Oxazole) | Typically 10-40° |
| Key Intermolecular Forces | O-H···N or O-H···O Hydrogen Bonds, π–π stacking |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture, making it essential for assessing the purity of synthesized compounds. A reversed-phase HPLC (RP-HPLC) method would be most suitable for analyzing the moderately polar this compound.
A typical RP-HPLC setup would employ a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, run in either an isocratic or gradient elution mode to achieve optimal separation of the main compound from any impurities or starting materials. tandfonline.com Detection would be performed using a UV-Vis detector set at the λmax of the compound (e.g., around 280 nm) to ensure high sensitivity. The retention time of the main peak would serve as an identifier under specific chromatographic conditions, while the peak area percentage is used to quantify its purity. nih.gov
Table 6: Proposed HPLC Conditions for Purity Analysis
| Parameter | Proposed Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (or Phosphate Buffer, pH 3-7) |
| Elution Mode | Isocratic (e.g., 60:40 v/v) or Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at λmax (~280 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Future Research Directions and Therapeutic Implications
Exploration of New Synthetic Pathways
The efficiency and sustainability of chemical synthesis are paramount in drug development. While classic methods for creating oxazole (B20620) rings, such as the Robinson-Gabriel and Van Leusen syntheses, are well-established, future research should focus on developing more advanced and eco-friendly pathways for (2-(4-Chlorophenyl)oxazol-4-yl)methanol and its derivatives. tandfonline.comnih.gov Modern synthetic strategies offer significant improvements in terms of reaction times, yields, and environmental impact. researchgate.net
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the formation of 2,4-disubstituted oxazoles. tandfonline.com
One-Pot Reactions: Designing multi-component, one-pot procedures can streamline the synthesis process, reducing the need for intermediate purification steps and minimizing waste. researchgate.net
Green Catalysts: The use of novel, reusable, or biocatalysts, such as natural clays, can offer more environmentally benign alternatives to traditional metal catalysts like copper (II) triflate. tandfonline.com
| Synthetic Method | Key Features | Potential Advantages for this compound | Reference |
|---|---|---|---|
| Van Leusen Oxazole Synthesis | One-pot reaction using tosylmethylisocyanide (TosMIC) and an aldehyde. | Well-established, mild conditions, suitable for creating 5-substituted oxazoles. | nih.gov |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Faster reaction rates, higher yields, and improved efficiency. | tandfonline.com |
| Copper/Palladium-Catalyzed Reactions | Involves coupling reactions to form C-C bonds with the oxazole ring. | High versatility for creating complex 2,4-disubstituted and other multi-substituted derivatives. | tandfonline.com |
| Green Chemistry Approaches | Employs eco-friendly solvents (e.g., water) and biocatalysts (e.g., natural clays). | Reduced environmental impact, increased safety, and potential for cost reduction. | tandfonline.com |
Design of Next-Generation Bioactive Compounds
This compound is an ideal scaffold for the design of new chemical entities with enhanced potency and novel biological activities. Structure-activity relationship (SAR) studies are crucial for rationally designing next-generation compounds. tandfonline.combenthamscience.com By systematically modifying different parts of the molecule, researchers can optimize its interaction with biological targets.
Potential modifications to the scaffold include:
Substitution on the Phenyl Ring: Replacing the chloro group at the para position with other electron-withdrawing or electron-donating groups could significantly alter the compound's electronic properties and binding affinity to target proteins. nih.gov
Modification of the Methanol (B129727) Group: The hydroxyl group of the methanol moiety is a key site for hydrogen bonding. Esterification, etherification, or replacement with other functional groups (e.g., amines, amides) could modulate the compound's solubility, metabolic stability, and target interactions. nih.gov
Bioisosteric Replacement: The oxazole ring itself could be replaced with other five-membered heterocycles like thiazole (B1198619) or isoxazole (B147169) to investigate how changes in heteroatom composition affect biological activity. researchgate.netnih.gov
| Modification Site | Example Modification | Potential Therapeutic Target/Activity | Reference |
|---|---|---|---|
| C2-Phenyl Ring | Replace 4-chloro with 4-fluoro, 4-bromo, or 2,4-dichloro | Anticancer (e.g., kinase inhibition), Antimicrobial | biointerfaceresearch.comnih.gov |
| C4-Methanol Group | Convert to ester, ether, or amide | Modulate pharmacokinetics, improve target binding (e.g., NPSR antagonists) | nih.govacs.org |
| C5-Position of Oxazole Ring | Add small alkyl or aryl groups | Enhance anticancer or anti-inflammatory activity | benthamscience.com |
| Oxazole Ring Core | Bioisosteric replacement with thiazole or 1,3,4-oxadiazole | Explore new target profiles (e.g., antitubercular, antiviral) | nih.govnih.gov |
Targeting Novel Biological Pathways
The oxazole moiety is known to interact with a diverse set of biological targets, making it a "privileged scaffold" in medicinal chemistry. tandfonline.com Derivatives have shown activity against targets such as protein kinases, microtubules, DNA topoisomerases, and G-protein coupled receptors (GPCRs). benthamscience.comnih.gov A critical future direction is to screen this compound and its newly designed analogs against a wide range of biological assays to uncover novel mechanisms of action.
This exploration could lead to applications in new therapeutic areas. For instance, while many oxazoles are explored for cancer, their potential in neurodegenerative diseases or metabolic disorders is less understood. researchgate.net High-throughput screening campaigns and phenotypic screening can identify unexpected activities and cellular pathways modulated by these compounds.
| Target Class | Specific Example | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | VEGFR-2, AKT2/PKBβ | Oncology, Angiogenesis | nih.govnih.gov |
| G-Protein Coupled Receptors (GPCRs) | Neuropeptide S Receptor (NPSR) | Neuroscience (e.g., anxiety, substance abuse) | nih.gov |
| Enzymes in Metabolic Pathways | Fructose 1,6-bisphosphatase (FBPase) | Diabetes Mellitus | researchgate.net |
| DNA-Interacting Enzymes | Topoisomerase II | Oncology | researchgate.net |
| Microbial Enzymes | Mycobacterium tuberculosis InhA | Infectious Disease (Tuberculosis) | nih.gov |
Development of Structure-Based Drug Design Strategies
To accelerate the discovery of potent and selective drug candidates, modern computational tools should be integrated into the research pipeline. ijbiotech.com Structure-based drug design utilizes the three-dimensional structure of a biological target to design molecules that bind to it with high affinity and specificity.
The workflow for this strategy would involve:
Target Identification and Validation: Selecting a promising biological target (e.g., a protein kinase overexpressed in a specific cancer). benthamscience.com
Molecular Docking: Computationally placing this compound and its virtual derivatives into the binding site of the target protein to predict binding modes and affinities.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the compounds with their biological activity to guide the design of more potent analogs. researchgate.net
Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of the interaction. researchgate.net
These computational approaches can prioritize which derivatives to synthesize, saving significant time and resources in the laboratory. ijbiotech.com
| Step | Description | Objective | Reference |
|---|---|---|---|
| 1. Target Selection | Identify a biologically relevant protein target (e.g., from genetic or proteomic data). | Choose a validated target for the intended disease. | benthamscience.com |
| 2. Virtual Screening & Docking | Use computer algorithms to dock a library of virtual compounds into the target's binding site. | Identify initial "hit" compounds with favorable predicted binding energies. | researchgate.net |
| 3. Lead Optimization | Iteratively modify the hit compound based on docking poses and SAR data to improve affinity and selectivity. | Design next-generation compounds with enhanced potency. | researchgate.net |
| 4. ADME/Tox Prediction | Use computational models to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity. | Select candidates with drug-like properties for synthesis and experimental testing. | ijbiotech.com |
Preclinical and Clinical Development Outlook
The ultimate goal of this research is to translate a promising compound into a therapeutic agent. Any derivative of this compound that demonstrates high potency and selectivity in initial assays must undergo rigorous preclinical evaluation. This stage is critical for establishing a proof-of-concept for efficacy and building a data package for potential clinical trials.
The preclinical pipeline involves a series of in vitro and in vivo studies:
In Vitro Efficacy: Testing the compound's activity against a panel of relevant human cell lines (e.g., various cancer cell lines) to determine its potency and spectrum of activity. biointerfaceresearch.com
In Vivo Efficacy: Evaluating the compound's therapeutic effect in animal models of the target disease (e.g., tumor xenograft models in mice).
Pharmacokinetics (PK): Studying how the drug is absorbed, distributed, metabolized, and excreted in animal models to understand its bioavailability and half-life.
Preliminary Toxicology: Assessing the compound's safety profile in animals to identify any potential liabilities before human trials.
While many oxazole compounds show promise in early-stage research, the path to clinical development is challenging. benthamscience.comresearchgate.net A systematic and thorough preclinical evaluation is essential to identify robust candidates with the highest probability of success in future clinical trials.
| Stage | Activities | Primary Goal | Reference |
|---|---|---|---|
| Lead Identification | High-throughput screening, initial SAR studies. | Identify potent "hit" compounds against a specific target. | nih.gov |
| Lead Optimization | Chemical synthesis of analogs, in vitro testing for potency and selectivity. | Improve potency, selectivity, and drug-like properties. | acs.org |
| In Vivo Proof of Concept | Testing in animal models of disease (e.g., cancer, infection). | Demonstrate efficacy in a living organism. | nih.gov |
| IND-Enabling Studies | Formal pharmacokinetic, pharmacodynamic, and toxicology studies under regulatory guidelines. | Gather necessary data to file an Investigational New Drug (IND) application for clinical trials. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2-(4-Chlorophenyl)oxazol-4-yl)methanol, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving aromatic aldehydes and amino alcohols. For example, condensation of 4-chlorobenzaldehyde with a preformed amino alcohol derivative under reflux in ethanol, followed by reduction of the intermediate aldehyde using NaBH₄ in methanol, yields the hydroxymethyl group. Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C), and stoichiometric ratios of reagents. Catalytic bases like triethylamine may enhance cyclization efficiency .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the oxazole ring protons (δ 8.1–8.3 ppm for aromatic protons) and the hydroxymethyl group (δ 4.6–4.8 ppm for -CH₂OH).
- FTIR : Peaks at ~3200–3400 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (C=N stretch in oxazole) validate functional groups.
- HPLC/MS : Reverse-phase HPLC with a C18 column (methanol/water gradient) ensures purity, while ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 210.6 for C₁₀H₈ClNO₂) .
Q. How can computational tools like Multiwfn aid in analyzing the electronic properties of this compound?
- Methodological Answer : Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions, crucial for predicting reactivity. For instance, the 4-chlorophenyl group’s electron-withdrawing effect reduces electron density on the oxazole ring, while the hydroxymethyl group enhances polarity. Topological analysis of electron density (AIM theory) reveals bond critical points, aiding in understanding noncovalent interactions like hydrogen bonding .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption)?
- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. For example, unexpected splitting in ¹H NMR could indicate dynamic exchange between oxazole tautomers. Variable-temperature NMR (e.g., 25°C to -40°C) or deuterated solvent swaps (CDCl₃ vs. DMSO-d₆) can stabilize conformers. DFT simulations (e.g., Gaussian) of vibrational spectra help assign ambiguous IR peaks .
Q. How does the 4-chlorophenyl substituent influence the compound’s bioactivity compared to analogs with methoxy or methyl groups?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -Cl) enhance binding to hydrophobic enzyme pockets. For example, replacing the 4-chlorophenyl with a 4-methoxyphenyl group (as in [2-(4-Methoxy-phenyl)oxazol-4-yl]methanol) reduces antibacterial potency due to decreased electronegativity. Docking simulations (AutoDock Vina) quantify binding affinities to targets like bacterial dihydrofolate reductase .
Q. What experimental and computational approaches elucidate the compound’s stability under varying pH and oxidative conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24h, then analyze degradation via HPLC. The hydroxymethyl group is prone to oxidation at pH > 10.
- Oxidative Stress : Treat with H₂O₂ or TBHP and monitor by LC-MS for aldehyde formation (oxidation product).
- DFT Calculations : Predict degradation pathways by comparing activation energies of possible reactions (e.g., C-O bond cleavage) .
Q. How do crystal packing interactions affect the compound’s solid-state properties?
- Methodological Answer : Single-crystal X-ray diffraction reveals O-H⋯N hydrogen bonds between the hydroxymethyl and oxazole nitrogen, stabilizing the lattice. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Cl⋯Cl interactions from 4-chlorophenyl groups). These interactions influence solubility and melting point, critical for formulation .
Q. What role does the oxazole ring play in modulating interactions with cytochrome P450 enzymes?
- Methodological Answer : The oxazole’s nitrogen atoms coordinate with heme iron in CYP3A4, inhibiting metabolism. Competitive inhibition assays (using fluorogenic substrates like 7-benzoxyresorufin) quantify IC₅₀ values. MD simulations show that substituents on the oxazole alter binding orientation, affecting inhibition potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
